molecular formula C10H8INO2 B15328660 7-iodo-6-methoxy-3H-quinolin-4-one

7-iodo-6-methoxy-3H-quinolin-4-one

Cat. No.: B15328660
M. Wt: 301.08 g/mol
InChI Key: MPKBRTUISJQWOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-IODO-6-METHOXY-4-OXO-QUINOLINE typically involves the iodination of 6-methoxy-4-oxo-quinoline. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 7th position of the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-IODO-6-METHOXY-4-OXO-QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .

Comparison with Similar Compounds

Uniqueness: 7-IODO-6-METHOXY-4-OXO-QUINOLINE is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in various chemical reactions and may also improve its pharmacokinetic properties .

Properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

7-iodo-6-methoxy-3H-quinolin-4-one

InChI

InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h3-5H,2H2,1H3

InChI Key

MPKBRTUISJQWOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CC=N2)I

Origin of Product

United States

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